molecular formula C22H26N2O5S B3012805 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941906-93-0

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B3012805
CAS RN: 941906-93-0
M. Wt: 430.52
InChI Key: FMSGQHPAUJIHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be developed as an antiviral agent, targeting a range of RNA and DNA viruses.

Anti-inflammatory Activity

Compounds structurally related to our subject have demonstrated potent anti-inflammatory effects in preclinical studies. This indicates a promising avenue for the development of new anti-inflammatory drugs, particularly for chronic inflammatory diseases.

Anticancer Potential

The compound has been found to exhibit anti-cancer activity in preclinical studies. Its mechanism may involve disrupting cell proliferation pathways or inducing apoptosis in cancer cells. Ongoing clinical trials are likely evaluating its safety and efficacy in humans.

Antimicrobial Effects

Indole derivatives are known for their broad-spectrum antimicrobial activities. They have been used to synthesize various scaffolds for screening pharmacological activities, including antibacterial and antifungal properties . The compound could be explored for its effectiveness against resistant microbial strains.

Antidiabetic Applications

The indole nucleus, a part of our compound’s structure, is found in many synthetic drug molecules with antidiabetic effects . Research could focus on how this compound affects insulin secretion or sensitivity, potentially offering a new treatment for diabetes.

properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-15(2)9-10-24-19-6-4-17(13-16(19)3-8-22(24)25)23-30(26,27)18-5-7-20-21(14-18)29-12-11-28-20/h4-7,13-15,23H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSGQHPAUJIHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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